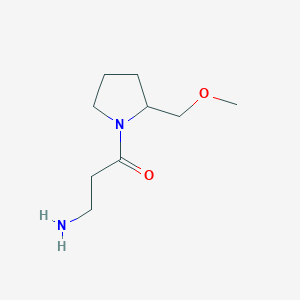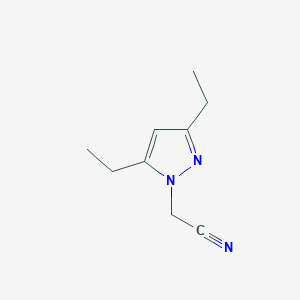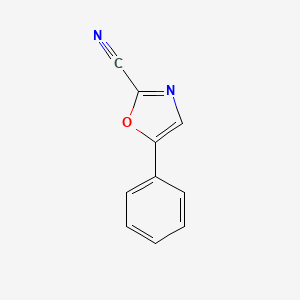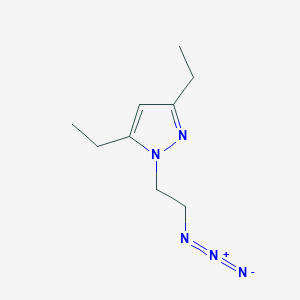
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
描述
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid (DFEPA) is a small molecule that has recently been used in a variety of scientific research applications due to its unique properties. It is a derivative of piperidine and contains a difluoroethyl group, making it more hydrophobic than other molecules of its size. DFEPA has been used in a variety of applications, including drug design, enzyme inhibition, and protein-protein interactions.
科学研究应用
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions. This compound has been used in drug design as a scaffold for new compounds, as it has been found to bind to a variety of targets. It has also been used in enzyme inhibition studies, as it has been found to bind to and inhibit a variety of enzymes. Finally, this compound has been used in protein-protein interaction studies, as it has been found to bind to and modulate the activity of a variety of proteins.
作用机制
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is not fully understood, but it is believed to involve a combination of hydrophobic and electrostatic interactions. This compound contains a difluoroethyl group, which is more hydrophobic than other molecules of its size, and this hydrophobicity is believed to play a role in its ability to bind to a variety of targets. Additionally, this compound contains a negatively charged carboxylic acid group, which is believed to be responsible for its electrostatic interactions with proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to be involved in a variety of processes. This compound has been found to bind to and modulate the activity of a variety of proteins, enzymes, and other molecules. In addition, this compound has been found to inhibit the activity of a variety of enzymes, including proteases and phosphatases. Finally, this compound has been found to bind to and modulate the activity of a variety of ion channels, which could potentially be involved in a variety of physiological processes.
实验室实验的优点和局限性
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has several advantages for use in lab experiments. It is a small molecule, which makes it relatively easy to synthesize and manipulate. Additionally, it is a relatively hydrophobic molecule, which makes it ideal for binding to a variety of targets. Finally, it is a relatively inexpensive molecule, which makes it more accessible for use in a variety of experiments.
The main limitation of this compound for use in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experiments, such as those involving protein-protein interactions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain experiments.
未来方向
There are a number of potential future directions for the use of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid. First, it could be used in drug design, as it has been found to bind to a variety of targets. Second, it could be used in enzyme inhibition studies, as it has been found to bind to and inhibit a variety of enzymes. Third, it could be used in protein-protein interaction studies, as it has been found to bind to and modulate the activity of a variety of proteins. Fourth, it could be used in ion channel modulation studies, as it has been found to bind to and modulate the activity of a variety of ion channels. Fifth, it could be used in studies of membrane transport, as its hydrophobic properties could potentially be used to modulate the transport of molecules across cell membranes. Finally, it could be used in studies of cell signaling, as its ability to bind to and modulate the activity of a variety of proteins could potentially be used to modulate cellular signaling pathways.
属性
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(10,11)7-2-4-12(5-3-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJXARYESMEFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243492 | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-63-0 | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)
![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)
![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)






![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)


